(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one
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Overview
Description
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the pyridinyl group and the hydroxyimino moiety. Common reagents used in these reactions include:
Benzodiazepine precursors: These are often synthesized through cyclization reactions involving ortho-diamines and carbonyl compounds.
Pyridinyl group introduction: This step may involve nucleophilic substitution reactions.
Hydroxyimino formation: This can be achieved through the reaction of oximes with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an anxiolytic, sedative, or anticonvulsant. Its unique structure may offer advantages over existing benzodiazepines.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one likely involves interactions with specific molecular targets, such as GABA receptors in the central nervous system. These interactions can modulate neurotransmitter release and neuronal excitability, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one is unique due to its specific structural features, such as the hydroxyimino and pyridinyl groups. These features may confer distinct pharmacological properties and potential advantages over other benzodiazepines.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)16(25)12-24-15-10-5-4-8-13(15)17(14-9-6-7-11-21-14)22-18(23-27)19(24)26/h4-11,27H,12H2,1-3H3/b23-18+ |
InChI Key |
AKCKOVUHYBYQAE-PTGBLXJZSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N/C(=N/O)/C1=O)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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